![molecular formula C4H5F2NO2 B2416741 (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one CAS No. 2059155-02-9](/img/structure/B2416741.png)
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
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Overview
Description
“(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H5F2NO2 and a molecular weight of 137.09 . It is also known as Difluoromethylornithine (DFMO) and has been used in the treatment of some types of cancer.
Molecular Structure Analysis
The InChI code for “(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” is 1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a solid at room temperature . and should be stored in a refrigerator . The compound’s density is predicted to be 1.340±0.06 g/cm3 .Scientific Research Applications
Late-stage Difluoromethylation
This compound can be used in late-stage difluoromethylation processes . These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has seen significant advances due to the invention of multiple difluoromethylation reagents .
Metal-based Methods
The compound can be used in metal-based methods that transfer CF2H to C (sp2) sites . These methods can be both stoichiometric and catalytic .
Minisci-type Radical Chemistry
“(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” can be used in Minisci-type radical chemistry for difluoromethylation of C (sp2)–H bonds . This strategy is best applied to heteroaromatics .
Construction of C (sp3)–CF2H Bonds
This compound can be used in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .
Site-selective Installation of CF2H onto Large Biomolecules
An exciting application of this compound is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Difluoromethylation of Heterocycles
“(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Mechanism of Action
Target of Action
Difluoromethylated compounds are known for their applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
Difluoromethylation is known to occur via a radical process . This process involves the generation of a difluoromethyl radical, which then interacts with its targets, leading to the formation of difluoromethyl-substituted scaffolds .
Biochemical Pathways
The incorporation of difluoromethyl groups into heterocycles is known to significantly influence biological and synthetic value . This suggests that the compound may interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Α,α-difluoromethyl ketones (dfmks) have emerged as currently investigated agents benefiting from the merging of chemico-physical features conferred by the constitutive elements . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
The difluoromethylation of heterocycles is known to result in the formation of biologically and pharmacologically active ingredients . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of various compounds . Therefore, it can be inferred that environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-REOHCLBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one |
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